REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][N:3]=1.[CH2:9]([S-:11])[CH3:10].[Na+].C(O)CO>[Cu]>[CH2:9]([S:11][C:5]1[CH:6]=[CH:7][C:2]([NH2:1])=[N:3][CH:4]=1)[CH3:10] |f:1.2|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1)I
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
C(C)[S-].[Na+]
|
Name
|
copper
|
Quantity
|
190 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
the solution stirred at 150° C. for 26 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The cooled solution was filtered
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate and water twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over barium oxide
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Reaction Time |
26 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)SC=1C=CC(=NC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 77.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |